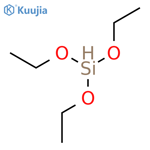

Triethoxysilane

,

e-EROS Encyclopedia of Reagents for Organic Synthesis,

2014,

1,

1-10